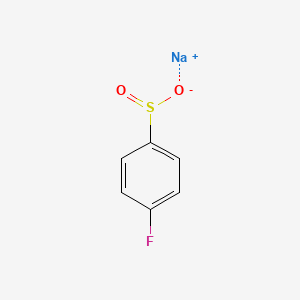

Sodium 4-fluorobenzenesulfinate

Vue d'ensemble

Description

Sodium 4-fluorobenzenesulfinate is a chemical compound that is related to various research areas, including polymer chemistry, organometallic chemistry, and materials science. While the provided papers do not directly discuss Sodium 4-fluorobenzenesulfinate, they do provide insights into related compounds and their chemistry, which can be informative for understanding the properties and reactivity of Sodium 4-fluorobenzenesulfinate.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multiple steps and can include reactions such as sulfonation, fluorination, and the formation of complex metal-organic structures. For instance, the synthesis of 3,3'-Disulfonated-4,4'-difluorodiphenyldisulfone sodium salt is achieved through a multi-step process starting from fluorobenzene, followed by reactions with thionyl chloride, hydrogen peroxide, and fuming sulfuric acid to introduce sulfonyl and fluorine groups . This demonstrates the complexity and the careful control required in the synthesis of fluorinated aromatic sulfonates.

Molecular Structure Analysis

The molecular structure of compounds similar to Sodium 4-fluorobenzenesulfinate can be quite intricate. For example, a heterobimetallic complex with a lamellar layer structure exhibits short interlayer contacts, which are indicative of weak hydrogen bonding . This suggests that Sodium 4-fluorobenzenesulfinate could also form interesting solid-state structures due to the presence of fluorine, which is known to participate in hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

Fluorinated aromatic compounds can engage in a variety of chemical reactions. The paper discussing a fluorobenzene adduct of Ti(IV) shows that such electron-deficient systems can catalyze carboamination reactions, leading to the formation of α,β-unsaturated imines and triaryl-substituted quinolines . This indicates that Sodium 4-fluorobenzenesulfinate may also be reactive in similar catalytic processes due to the presence of the electron-withdrawing fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic sulfonates are influenced by their molecular structure. For example, the conformation of a fluorochrome from aniline blue, which is a related sulfonate, is determined by X-ray crystallography to have an extended structure in the solid state, with sodium ions coordinated by oxygen atoms . This implies that Sodium 4-fluorobenzenesulfinate may also exhibit unique coordination chemistry and form extended structures in the solid state. Additionally, the polymerization of sodium 4-vinylbenzenesulfonate initiated by graphene oxide results in polymers with controlled molecular weight and narrow polydispersity , suggesting that Sodium 4-fluorobenzenesulfinate could also be involved in polymerization reactions to produce materials with desirable properties.

Applications De Recherche Scientifique

Fluorescent Probing

Sodium 4-fluorobenzenesulfinate has applications in the development of fluorescent probes. A study demonstrated the use of 4-Methylumbelliferyl-2,4-dinitrobenzenesulfonate, a nonfluorescent compound synthesized from 4-methylumbelliferone and 2,4-dinitrobenzenesulfonyl chloride, in basic media to produce highly fluorescent 4-MU, indicating its potential in fluorescence-based detection methods (Yang et al., 2010).

Synthesis of Complex Compounds

The chemical is involved in the synthesis of complex organic compounds. For instance, the synthesis of 3,3′-Disulfonated-4,4′-difluorodiphenyldisulfone sodium salt through multiple steps, including oxidation and sulfonation, demonstrates its utility in producing specialized chemical compounds (Li Gao-feng, 2011).

Environmental Applications

It also has environmental applications, such as in the degradation of OBS (Sodium p-Perfluorous Nonenoxybenzenesulfonate), a novel fluorosurfactant. A study highlighted the use of UV/persulfate and UV/sulfite processes for the degradation of OBS, revealing insights into the degradability of such substances and potential environmental remediation strategies (Liu et al., 2022).

Polymer Chemistry

In the field of polymer chemistry, sodium 4-fluorobenzenesulfinate is used in the synthesis of polymers with specific functional groups. A study detailed the synthesis of sodium sulfonate-functionalized poly(ether ether ketone)s, highlighting the influence of sodium sulfonate groups on the thermal stability and solubility of the polymers (Wang et al., 1998).

Solubilization of Compounds

This compound is instrumental in the solubilization of oily compounds. Research showed the use of sodium 1-oxo-1-[(4-fluoroalkyl)phenyl]-2-alkanesulfonates in solubilizing fluorocarbons and hydrocarbons, demonstrating the versatility of sodium 4-fluorobenzenesulfinate in solubilizing a range of compounds (Saeki et al., 2000).

Bioconjugation in Biotechnology

It finds application in bioconjugation techniques in biotechnology. The use of 4-Fluorobenzenesulfonyl chloride for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and Sepharose beads, opens up avenues in therapeutic applications and bioselective separations (Chang et al., 1992).

Safety And Hazards

Sodium 4-fluorobenzenesulfinate is associated with several hazard statements including H302, H315, H319, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of eye contact .

Propriétés

IUPAC Name |

sodium;4-fluorobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDUCRSPMBZLMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-fluorobenzenesulfinate | |

CAS RN |

824-80-6 | |

| Record name | Sodium 4-fluorobenzenesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzenesulfinic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)